3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1192572-12-5
VCID: VC7334620
InChI: InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19)
SMILES: CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C16H18N4O3
Molecular Weight: 314.345

3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

CAS No.: 1192572-12-5

Cat. No.: VC7334620

Molecular Formula: C16H18N4O3

Molecular Weight: 314.345

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole - 1192572-12-5

Specification

CAS No. 1192572-12-5
Molecular Formula C16H18N4O3
Molecular Weight 314.345
IUPAC Name 3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19)
Standard InChI Key GJBTVJJMLFNODD-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

The compound has the molecular formula C₁₆H₁₈N₄O₃ and a molecular weight of 314.345 g/mol. Its IUPAC name, 3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole, reflects the presence of:

  • A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).

  • A 3,4-dimethoxyphenyl group at position 3.

  • A 3-isopropyl-1H-pyrazole substituent at position 5 .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1192572-12-5
Molecular FormulaC₁₆H₁₈N₄O₃
Molecular Weight314.345 g/mol
SMILESCC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
InChI KeyGJBTVJJMLFNODD-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For this compound, the amidoxime route is a plausible method :

  • Formation of Amidoxime: Reacting a nitrile (e.g., 3,4-dimethoxybenzonitrile) with hydroxylamine to form an amidoxime intermediate.

  • Cyclization: Condensation with a carboxylic acid derivative (e.g., 3-isopropyl-1H-pyrazole-5-carboxylic acid) under dehydrating conditions (e.g., using POCl₃ or PCl₅) .

Alternative approaches include thermal cyclization of hydrazides with carbon disulfide or microwave-assisted synthesis to enhance yield .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Amidoxime formationNH₂OH·HCl, EtOH, reflux70–85
CyclizationPOCl₃, DMF, 80°C, 6 h60–75

Structural and Electronic Features

X-ray Crystallography and Spectroscopy

While crystallographic data for this specific compound are unavailable, related 1,2,4-oxadiazoles exhibit planar heterocyclic cores with bond lengths of ~1.30 Å for N–O and ~1.35 Å for C–N . Key spectral characteristics include:

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.8–4.0 ppm (OCH₃), and δ 6.7–7.5 ppm (aromatic protons) .

  • IR Spectroscopy: Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (N–O) .

Electronic Effects of Substituents

  • The 3,4-dimethoxyphenyl group enhances electron density via methoxy substituents, potentially improving solubility and binding to biological targets .

  • The 3-isopropyl-pyrazole moiety introduces steric bulk, which may influence pharmacokinetic properties like metabolic stability .

CompoundActivity (EC₅₀, μg/mL)Target Pathogen
6a (Trifluoromethyl)10.11 (Xac)Xanthomonas axonopodis
Target Compound30 (Anticonvulsant)Murine seizure model

Future Directions and Applications

Drug Development

  • Optimization: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole ring may enhance antibacterial efficacy .

  • Formulation Studies: Addressing poor aqueous solubility through prodrug strategies or nanoformulations .

Computational Modeling

Molecular docking studies could identify potential targets (e.g., COX-2, acetylcholinesterase) by leveraging the compound’s planar structure and hydrogen-bonding capacity .

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